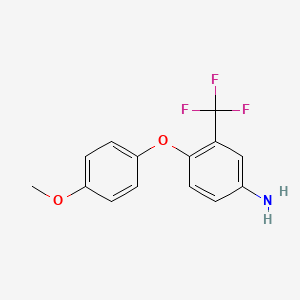

4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline

Vue d'ensemble

Description

4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline is a chemical compound that is part of a broader class of trifluoromethyl-substituted anilines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) and are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The methoxy group (-OCH3) and the phenoxy linkage in the compound suggest potential for varied chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted arenes can be achieved through various methods. One approach involves the TiCl(4)-mediated formal [3 + 3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one, which yields functionalized salicylates and phenols with trifluoromethyl groups . Another method for introducing trifluoromethyl groups into anilines is through the use of ethyl trifluoroacetate in the presence of a catalyst such as 4-dimethylaminopyridine, which selectively trifluoroacetylates anilines .

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted anilines can be significantly influenced by the presence of electron-withdrawing or electron-donating groups. Studies using vibrational analysis techniques such as Fourier Transform-Infrared and Fourier Transform-Raman have been conducted to understand the effects of substituents on the structure of aniline derivatives . Additionally, theoretical investigations using density functional theory computations provide insights into the molecular structure, including hyperconjugation interactions and molecular electrostatic potential surfaces .

Chemical Reactions Analysis

The reactivity of anilines can be altered by the presence of trifluoromethyl groups. For instance, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) can lead to the introduction of a hydroxy group at the para position or N-iodophenylation, depending on the nature of the acyl and phenyl groups . The influence of trifluoromethyl groups on the liquid crystalline properties of aniline derivatives has also been discussed, with certain derivatives exhibiting stable smectic phases .

Physical and Chemical Properties Analysis

Trifluoromethyl-substituted anilines exhibit unique physical and chemical properties due to their molecular structure. The presence of trifluoromethyl groups can affect the liquid crystalline behavior, phase transitions, and orientational order parameters of these compounds . Spectroscopic investigations provide detailed information on the vibrational, structural, and thermodynamic characteristics of these molecules, as well as their electronic properties such as dipole moments and hyperpolarizability . These properties are crucial for potential applications in non-linear optical (NLO) materials and other advanced technological fields.

Applications De Recherche Scientifique

Synthetic Methodologies and Applications

One area of research involves the development of novel synthetic routes to produce functionalized anilines. For instance, a study by Itoh et al. (2002) explored the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) to afford acetyldiarylamines or corresponding phenols depending on the substituents, indicating the role of such compounds in synthetic organic chemistry as intermediates for further transformations (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002). Similarly, Gong and Kato (2001) detailed nucleophilic reactions involving α-trifluoromethyl imine, leading to the synthesis of β-trifluoromethyl β-anilino esters, showcasing the compound’s utility in creating structurally diverse molecules with potential for further chemical exploration (Gong & Kato, 2001).

High-Performance Materials

In the realm of materials science, the chemical modifications of anilines, including those related to 4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline, have been investigated for their potential in creating high-performance materials. Suresh et al. (2003) reported on the synthesis of novel polycarbonates with high thermal stability derived from azo bisphenol amines, indicating the importance of such compounds in developing advanced materials with specific physical properties (Suresh, Gulotty, Bales, Inbasekaran, Chartier, Cummins, & Smith, 2003).

Electro-Optic and Photophysical Properties

Furthermore, research by Yang et al. (2004) on the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes highlights the photophysical properties of derivatives of 4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline. This study demonstrates the compound's potential in the development of materials for optoelectronic applications, where the manipulation of charge transfer processes is crucial (Yang, Liau, Wang, & Hwang, 2004).

Safety and Hazards

Sigma-Aldrich provides “4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazard information, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS).

Orientations Futures

The future directions of “4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline” are not clear from the available information. As a unique chemical provided by Sigma-Aldrich, it may have potential applications in various research fields . Further studies and experiments would be needed to explore its potential uses and benefits.

Propriétés

IUPAC Name |

4-(4-methoxyphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-10-3-5-11(6-4-10)20-13-7-2-9(18)8-12(13)14(15,16)17/h2-8H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYFIKLXHJZTFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589742 | |

| Record name | 4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline | |

CAS RN |

87294-18-6 | |

| Record name | 4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Methylthio)phenoxy]ethylamine](/img/structure/B3023103.png)

![2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3023105.png)

![2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B3023106.png)